2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c27-20-12-16(23-19-8-4-5-10-25(19)20)14-28-21-18-13-17(15-6-2-1-3-7-15)24-26(18)11-9-22-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGCIOQSQWCDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel addition to the class of heterocyclic compounds, particularly those containing pyrazole and pyrimidine moieties. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Pyrazolo[1,5-a]pyrazine core : Known for its diverse biological activities.
- Thioether linkage : May enhance solubility and bioavailability.
- Pyrido[1,2-a]pyrimidinone framework : Implicated in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thioether group enhances the compound's ability to penetrate cellular membranes and bind to enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis.
Target Enzymes
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a vital role in DNA repair mechanisms. Inhibitors targeting PARP have been effective in treating cancers with homologous recombination deficiencies .
Biological Activities
Research has indicated that derivatives of pyrazolo compounds exhibit a wide range of biological activities:
- Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antibacterial Effects : Some studies suggest that these compounds may possess antibacterial properties, which could be beneficial in developing new antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo derivatives:
- A study published in PubMed highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and analgesic effects. The research emphasized the importance of structural modifications in enhancing these activities .
- Another investigation focused on the synthesis and biological evaluation of novel pyrazolo compounds, revealing their potential as selective inhibitors for various targets involved in cancer progression .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound under discussion has shown promise as an antitumor scaffold , with mechanisms involving the inhibition of specific protein kinases that play crucial roles in cancer cell proliferation and survival. For instance, research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its efficacy against various cancer cell lines .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit enzymes linked to disease processes. Notably, it has been identified as a modulator of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in metabolic syndrome and related disorders . This modulation is beneficial for treating conditions characterized by insulin resistance and obesity.
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anti-inflammatory effects . Compounds similar to 2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac . This suggests a potential for developing safer anti-inflammatory medications.
Antiviral Activity
There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can impede viral replication. Studies have indicated their capability to inhibit the replication processes of viruses such as SARS-CoV-2 by targeting viral proteases . This positions the compound as a candidate for antiviral drug development.
Case Studies and Research Findings
Q & A
Q. How can researchers design appropriate control experiments to distinguish between direct target engagement and off-pathway effects in mechanistic studies?
- Methodology: Employ CRISPR-engineered cell lines lacking the putative target protein. Compare dose-response curves between wild-type and knockout models. Use fluorescent probes (e.g., BRET/FRET) to monitor real-time target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
